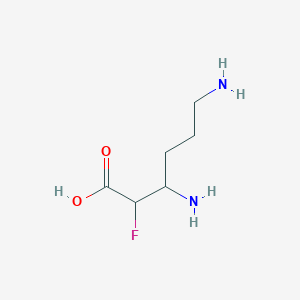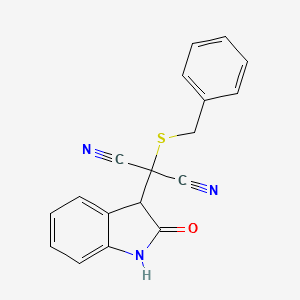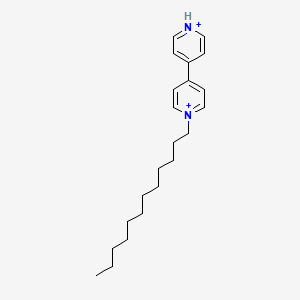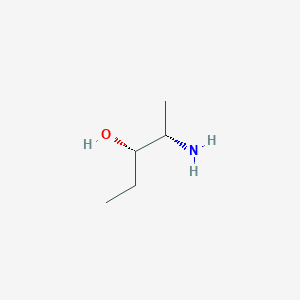![molecular formula C26H34Cl2N2 B14272365 Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 167966-57-6](/img/structure/B14272365.png)
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of two ethanediimidoyl groups and two 2,6-bis(1-methylethyl)phenyl groups, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of ethanediimidoyl chloride with 2,6-bis(1-methylethyl)phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound is often used in coupling reactions, such as the formation of N-heterocyclic carbene catalysts.
Common Reagents and Conditions
Common reagents used in reactions with ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- include palladium acetate, aryl boronic acids, and various nucleophiles. The reactions are typically carried out under inert conditions, with controlled temperature and pressure to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the formation of N-heterocyclic carbene catalysts is a common outcome .
Aplicaciones Científicas De Investigación
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of the 2,6-bis(1-methylethyl)phenyl groups enhances its stability and reactivity, making it an effective catalyst in various chemical processes .
Comparación Con Compuestos Similares
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is also used in the formation of N-heterocyclic carbene catalysts and shares similar reactivity and stability.
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Another related compound with similar applications in organic synthesis.
The uniqueness of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- lies in its specific structure, which provides enhanced stability and reactivity compared to other similar compounds .
Propiedades
Número CAS |
167966-57-6 |
|---|---|
Fórmula molecular |
C26H34Cl2N2 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N,N'-bis[2,6-di(propan-2-yl)phenyl]ethanediimidoyl dichloride |
InChI |
InChI=1S/C26H34Cl2N2/c1-15(2)19-11-9-12-20(16(3)4)23(19)29-25(27)26(28)30-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3 |
Clave InChI |
DZEFONBQNQWQBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C(=NC2=C(C=CC=C2C(C)C)C(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)




![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)

![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)




